(R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one
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Overview
Description
®-4-Benzyl-5-(trifluoromethyl)morpholin-3-one is a compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of a trifluoromethyl group in the compound significantly enhances its biochemical properties, making it a valuable target for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-5-(trifluoromethyl)morpholin-3-one typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials. A common synthetic route includes a sequence of coupling, cyclization, and reduction reactions. For example, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield the desired morpholine derivative .
Industrial Production Methods
Industrial production methods for morpholine derivatives often involve the use of transition metal catalysis to achieve high yields and selectivity. Recent advances have focused on eco-friendly and cost-effective processes, such as the use of solid-phase synthesis and intramolecular Mitsunobu reactions .
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-5-(trifluoromethyl)morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-4-Benzyl-5-(trifluoromethyl)morpholin-3-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development .
Medicine
In medicine, ®-4-Benzyl-5-(trifluoromethyl)morpholin-3-one is investigated for its potential therapeutic applications. It has shown promise as a scaffold for the development of new drugs targeting neurological disorders and other diseases .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of ®-4-Benzyl-5-(trifluoromethyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s effects are mediated through its ability to inhibit or activate specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)morpholin-3-one: Similar structure but without the benzyl group, affecting its reactivity and applications.
Uniqueness
®-4-Benzyl-5-(trifluoromethyl)morpholin-3-one is unique due to the presence of both benzyl and trifluoromethyl groups. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
(5R)-4-benzyl-5-(trifluoromethyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)10-7-18-8-11(17)16(10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUBBDGHJYNPBT-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)CO1)CC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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